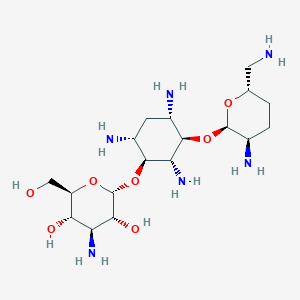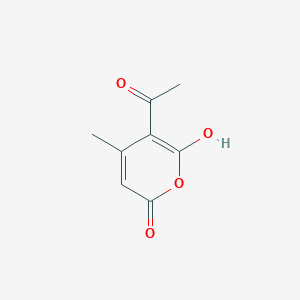
(3Z)-3-(1-Hydroxyethylidene)-4-methyl-2H-pyran-2,6(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) is a chemical compound belonging to the pyranone family This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
The synthesis of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves several steps. One common method involves the reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with an appropriate reagent . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential herbicidal activity, with some derivatives showing good pre-emergent herbicidal activity against various weed species . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of allergic conditions . Additionally, it has industrial applications, such as in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) involves its interaction with specific molecular targets and pathways. For instance, its herbicidal activity is believed to result from the disruption of carbon metabolism and the formation of a cytoskeleton in weeds . In medical applications, the compound may exert its effects by interacting with specific receptors or enzymes involved in allergic responses .
Comparación Con Compuestos Similares
2H-Pyran-2,6(3H)-dione,3-(1-hydroxyethylidene)-4-methyl-,(3Z)-(9ci) can be compared with other similar compounds, such as 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives. These compounds share a similar pyranone structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Propiedades
Número CAS |
7470-42-0 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-acetyl-6-hydroxy-4-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)12-8(11)7(4)5(2)9/h3,11H,1-2H3 |
Clave InChI |
HURSXDKEYMJYED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=C1C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


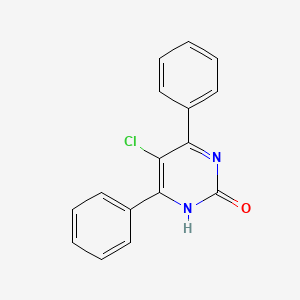
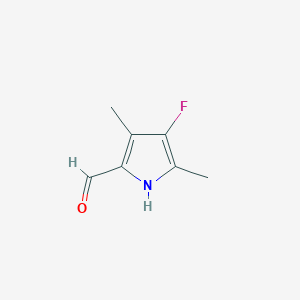
![[(3R,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13825074.png)
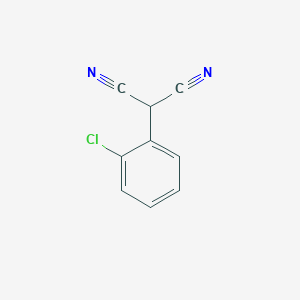
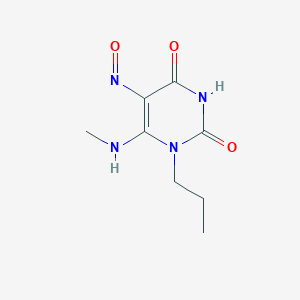
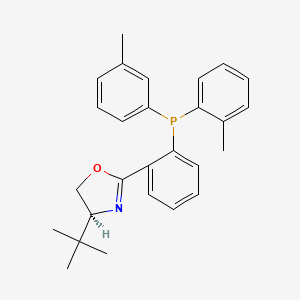
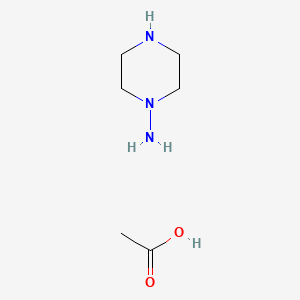
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
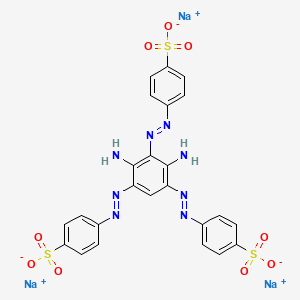
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
